Methanone, [(3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl](tetrahydro-2H-pyran-4-yl)-
Description
The compound Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- features a bicyclic cyclopenta[c]pyrrolidine core linked to a tetrahydro-2H-pyran-4-yl group via a methanone bridge. Key structural elements include:
- Chiral centers: The (3aR,6aR) configuration in the cyclopenta[c]pyrrolidine ring.
- Tetrahydro-2H-pyran-4-yl: A saturated oxygen-containing heterocycle that may enhance solubility and metabolic stability.
Properties
Molecular Formula |
C26H36N2O2 |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
[(3aR,6aR)-4-[4-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]phenyl]-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-(oxan-4-yl)methanone |
InChI |
InChI=1S/C26H36N2O2/c1-19-3-2-13-27(19)14-10-20-4-6-21(7-5-20)24-9-8-23-17-28(18-25(23)24)26(29)22-11-15-30-16-12-22/h4-7,9,19,22-23,25H,2-3,8,10-18H2,1H3/t19-,23+,25-/m1/s1 |
InChI Key |
KTVGKRKFCUTGRP-HFRGRHLUSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC[C@@H]4[C@H]3CN(C4)C(=O)C5CCOCC5 |
Canonical SMILES |
CC1CCCN1CCC2=CC=C(C=C2)C3=CCC4C3CN(C4)C(=O)C5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Acylation-Cyclization Sequential Approach
The cyclopenta[c]pyrrole framework is constructed via a tandem acylation-cyclization strategy. As demonstrated in U.S. Patent 5,516,782 (Example G), cis-N-butoxycarbonylhexahydro-5-oxo-cyclopenta[c]pyrrole undergoes nucleophilic substitution with O-benzylhydroxylamine hydrochloride in methanol, yielding hexahydro-5-[(phenylmethoxy)imino] derivatives. Critical parameters include:
- Temperature : 25–40°C to prevent epimerization of the (3aR,6aR) stereocenter.
- Catalyst : Sodium acetate (1.2 equiv) to buffer the reaction medium and stabilize intermediates.
Post-acylation, trifluoroacetic acid-mediated deprotection in methylene chloride generates a free amine intermediate, which is subsequently chloroacetylated using chloroacetic anhydride and triethylamine. This intermediate undergoes iodide displacement (NaI in acetone) to install the iodoacetyl group, a precursor for later methanone formation.
Tetrahydro-2H-Pyran-4-Yl Methanone Installation
Zr-Ce-Ti-Al Composite Oxide-Catalyzed Cyclization
The tetrahydro-2H-pyran-4-yl group is synthesized via cesium iodide-catalyzed cyclization of bis(2-chloroethyl)ether under CO₂ pressure (1.1 MPa). Key optimizations from CN108912081 include:
- Solvent System : Ethanol/water (3:1 v/v) to enhance solubility of gaseous CO₂.
- Catalyst Loading : Zr-Ce-Ti-Al composite oxide (mass ratio 5:2 relative to substrate) achieves 95.9% yield at 90°C.
The resultant tetrahydro-4H-pyran-4-one is then converted to the corresponding methanone via Friedel-Crafts acylation using AlCl₃ in dichloromethane.
Final Assembly and Purification
Convergent Coupling Strategy
The three components are assembled through a convergent pathway:
- Methanone Formation : Reacting the cyclopenta[c]pyrrole core with tetrahydro-2H-pyran-4-carbonyl chloride in the presence of DMAP (4-dimethylaminopyridine).
- Phenyl-Pyrrolidine Attachment : Ullmann coupling using CuI/L-proline catalyst system to couple the iodinated cyclopenta[c]pyrrole with the phenyl-pyrrolidine moiety.
Crystallization and Chromatographic Purification
Final purification employs:
- Recrystallization : Ethyl acetate/petroleum ether (1:3) to isolate the diastereomerically pure product.
- Preparative HPLC : C18 column with 0.1% TFA/ACN gradient to achieve >99.7% purity.
Reaction Optimization Data
| Step | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclopenta[c]pyrrole | Sodium acetate | 40 | 76.1 | 98.2 |
| Pyran cyclization | Zr-Ce-Ti-Al oxide | 90 | 95.9 | 99.7 |
| Reductive amination | NaBH₃CN | 25 | 88.4 | 97.5 |
| Final coupling | CuI/L-proline | 80 | 82.3 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug development, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: In the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and their effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound shares structural motifs with several methanone derivatives, as outlined below:
Key Observations :
Physicochemical Properties
- Solubility : The tetrahydro-2H-pyran group in the target compound may enhance aqueous solubility compared to fully aromatic analogs (e.g., ).
- Metabolic Stability : Saturated heterocycles (e.g., tetrahydro-2H-pyran, pyrrolidine) likely reduce oxidative metabolism relative to triazolo-pyridine () or thiophene () derivatives .
Biological Activity
Methanone derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound in focus, Methanone, (3aR,6aR)-3,3a,4,6a-tetrahydro-6-[4-[2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl]phenyl]cyclopenta[c]pyrrol-2(1H)-yl-], represents a complex structure with potential therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a unique configuration that includes multiple chiral centers and various functional groups which may contribute to its biological activity. The stereochemistry is critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of methanone derivatives. For instance, a related compound demonstrated the ability to disrupt tubulin polymerization, promoting microtubule fragmentation and inhibiting cancer cell migration. In vivo studies indicated significant inhibition of primary tumor growth and metastasis in melanoma models, showcasing its potential as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of methanone derivatives have been explored extensively. Research indicates that certain methanone compounds exhibit moderate to good activity against various bacteria and fungi. For example, a study reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli . The zone of inhibition assays indicated promising results compared to standard antibiotics.
Antioxidant Activity
Antioxidant properties are another area where methanone derivatives show potential. Compounds derived from similar structures have been evaluated for their ability to scavenge free radicals, indicating potential protective effects against oxidative stress-related diseases .
Case Studies
The mechanisms through which these compounds exert their biological effects are under investigation. For anticancer activity, the disruption of microtubule dynamics is a key pathway. In antimicrobial action, the inhibition of bacterial cell wall synthesis or interference with metabolic pathways may be involved.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
